3-(3-Fluoro-4-methylphenyl)benzoic acid
Description
3-(3-Fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 3-fluoro-4-methylphenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to its versatile reactivity and structural motifs . The fluorine atom and methyl group on the phenyl ring influence its electronic properties, lipophilicity, and steric effects, making it a valuable building block for more complex molecules.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZKMNALHTVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680146 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-56-7 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Fluoro-4-methylphenyl)benzoic acid, with the molecular formula and a molecular weight of approximately 230.23 g/mol, is an aromatic carboxylic acid notable for its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom and the methyl group contributes to its distinct chemical properties, enhancing its reactivity and biological interactions.
1. Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. Research indicates that the incorporation of fluorinated groups can enhance the potency of compounds against various bacterial strains. For instance, fluorinated benzoic acids have shown improved inhibition against Gram-positive bacteria due to their lipophilicity, which aids in membrane penetration.
2. Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cellular models, suggesting potential applications in treating inflammatory diseases.
3. Anticancer Activity
Research has also explored the anticancer potential of this compound. Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might exhibit similar properties. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Study: Antimicrobial Activity
A study conducted on various fluorinated benzoic acids, including this compound, revealed that these compounds showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the fluorinated derivatives were more effective than their non-fluorinated counterparts.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12 | Staphylococcus aureus |
| 4-Fluorobenzoic acid | 25 | Staphylococcus aureus |
| Benzoic acid | >100 | Staphylococcus aureus |
Case Study: Anti-inflammatory Activity
In a cellular model evaluating the anti-inflammatory effects of various benzoic acid derivatives, this compound was shown to significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Interaction : The lipophilic nature of fluorinated compounds enhances their ability to penetrate cell membranes, facilitating interactions with intracellular targets.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation, leading to reduced disease progression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular properties, and applications of 3-(3-Fluoro-4-methylphenyl)benzoic acid with its analogs:
Key Observations:
- Electron-Withdrawing Effects: Compounds with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups exhibit higher acidity and lipophilicity compared to methyl or fluorine substituents. For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid has a pKa lower than the target compound due to the strong electron-withdrawing nature of CF3.
- Positional Isomerism: The placement of substituents significantly impacts properties. For example, 2-(3-Fluoro-4-methylphenyl)benzoic acid (ortho-substituted benzoic acid) may exhibit reduced solubility in aqueous media compared to the para-substituted analog .
- Lipophilicity and Bioavailability: The introduction of -CF3 groups (as in 4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid) enhances membrane permeability, making such compounds more suitable for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
